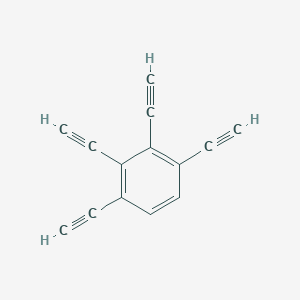

1,2,3,4-Tetraethynylbenzene

Description

Significance of Polyethynylarenes in Organic and Materials Chemistry

Polyethynylarenes are aromatic hydrocarbons featuring multiple ethynyl (B1212043) (–C≡C–H) substituents. This class of compounds is of fundamental importance in organic and materials chemistry due to the unique properties conferred by the acetylene (B1199291) units. The linear, rigid nature of the C≡C triple bond and its rich electron density (π-system) are key to their utility.

π-Conjugated Systems: The ethynyl groups can extend the π-conjugated system of the aromatic core, leading to materials with interesting electronic and photophysical properties. These properties are exploited in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net

Precursors to Carbon Allotropes: Polyethynylarenes are crucial precursors for the bottom-up synthesis of novel carbon allotropes. Specifically, they are used to construct graphyne and graphdiyne, which are two-dimensional carbon networks analogous to graphene but containing both sp²- and sp-hybridized carbon atoms. nih.govdovepress.comrsc.org Graphdiyne, for example, is predicted to have unique electronic properties, including a natural band gap, making it a promising material for next-generation electronics. rsc.org

Molecular Scaffolding: The reactive terminal alkyne functions serve as handles for a variety of chemical transformations, most notably cross-coupling reactions (like Sonogashira, Glaser, and Eglinton couplings) and cycloaddition reactions. researchgate.netsmolecule.com This allows for the precise construction of complex, multidimensional molecular architectures, including macrocycles, dendrimers, and polymers. nih.gov

The strategic placement of multiple ethynyl groups on an aromatic ring allows chemists to design and synthesize molecules with tailored shapes, sizes, and functionalities, driving innovation in the field of functional organic materials. rsc.orgist.ac.atjku.atnih.gov

Unique Structural Attributes of 1,2,3,4-Tetraethynylbenzene as a Molecular Building Block

The defining feature of this compound is the ortho-arrangement of its four ethynyl substituents on the benzene (B151609) ring. This specific substitution pattern imparts a unique combination of reactivity and structural pre-organization, making it a highly valuable and specialized building block.

High Density of Reactive Sites: With four reactive alkyne terminals on adjacent carbon atoms, the molecule is primed for multiple and sequential chemical transformations. This high density allows for the construction of complex fused-ring systems and polycyclic aromatic hydrocarbons that would be difficult to access through other synthetic routes.

Geometric Constraint and Strain: The close proximity of the four rigid ethynyl groups creates a sterically crowded and strained system. This inherent strain can be a driving force in certain chemical reactions, enabling the formation of unique molecular topologies.

Template for Cyclization Reactions: this compound has proven to be an exceptional template for transition metal-catalyzed cycloaddition and cocyclization reactions. researchgate.netmdpi.com For instance, it has been used in cobalt-catalyzed [2+2+2] cocyclizations with other alkynes to synthesize complex, non-planar molecules known as bent phenylenes. researchgate.netlookchem.com This demonstrates its utility in creating structurally novel aromatic systems.

The combination of a rigid aromatic core and multiple, spatially-defined reactive groups makes this compound a powerful tool for chemists aiming to build intricate molecular architectures with precision.

Overview of Key Research Trajectories and Academic Significance of this compound Systems

Research involving this compound and its derivatives is primarily focused on its application as a synthon for creating larger, carbon-rich superstructures and exploring the fundamental chemistry of strained π-systems.

Synthesis of Phenylenes and Dehydrobenzoannulenes: A significant research trajectory has been its use as a starting material for the synthesis of phenylenes, which are molecules composed of fused benzene and cyclobutadiene (B73232) rings. The cobalt-catalyzed cyclization of this compound with bis(trimethylsilyl)acetylene (B126346) is a key step in creating angular lookchem.comphenylene and bent rsc.orgphenylene structures. researchgate.net It is also a precursor for preparing larger acediyne molecules, which are based on fused dehydrobenzo researchgate.netannulene frameworks. rsc.org

Development of Advanced Materials: While research on this compound itself is more specialized, it is part of the broader effort to develop materials from polyethynylarene precursors. nih.govmdpi.com The methodologies developed for manipulating this and related building blocks are relevant to the synthesis of porous organic polymers and two-dimensional materials like graphdiyne, which have potential applications in gas storage, separation, and catalysis. rsc.org

Exploration of Reaction Mechanisms: The unique electronic and steric environment of this compound makes it a subject of interest for studying reaction mechanisms, particularly in organometallic catalysis and cycloaddition reactions. nih.govnih.govbeilstein-journals.org Understanding how to selectively engage its multiple alkyne groups provides fundamental insights into chemical reactivity and selectivity.

The academic significance of this compound lies in its role as a challenging yet rewarding building block that pushes the boundaries of synthetic chemistry, enabling the construction of molecules with previously inaccessible structures and functionalities.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 920754-85-4 lookchem.com |

| Molecular Formula | C₁₄H₆ lookchem.com |

| Molecular Weight | 174.20 g/mol lookchem.com |

| IUPAC Name | This compound |

| Physical Appearance | Not widely documented, likely a solid |

Table 2: Comparison of Related Ethynylbenzenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Number of Ethynyl Groups | Key Application Area |

|---|---|---|---|---|

| 1,4-Diethynylbenzene | C₁₀H₆ | 126.16 | 2 | Polymer synthesis, molecular wires mdpi.comacs.org |

| 1,3,5-Triethynylbenzene (B1295396) | C₁₂H₆ | 150.18 | 3 | Building block for 2D/3D networks, graphdiyne synthesis nih.gov |

| This compound | C₁₄H₆ | 174.20 | 4 | Synthesis of bent phenylenes, complex cyclizations researchgate.net |

| 1,2,4,5-Tetraethynylbenzene (B1601586) | C₁₄H₆ | 174.20 | 4 | Precursor to acediynes and other carbon networks researchgate.netrsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

920754-85-4 |

|---|---|

Molecular Formula |

C14H6 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1,2,3,4-tetraethynylbenzene |

InChI |

InChI=1S/C14H6/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h1-4,9-10H |

InChI Key |

SIIPGMPRYZVZLV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=C(C=C1)C#C)C#C)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,3,4 Tetraethynylbenzene and Its Functionalized Derivatives

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis is a cornerstone in the synthesis of polyethynylbenzenes, offering efficient and selective methods for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.

Sonogashira Coupling and its Advanced Variants for Ethynylation

The Sonogashira reaction is a widely employed cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature, and is compatible with a wide range of functional groups. wikipedia.org The synthesis of 1,2,3,4-tetraethynylbenzene can be achieved through the Sonogashira coupling of 1,2,3,4-tetrahalobenzene with a protected alkyne like trimethylsilylacetylene, followed by deprotection. thieme-connect.com

The general mechanism involves two independent catalytic cycles for palladium and copper. libretexts.org The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.com The copper cycle involves the formation of the copper acetylide intermediate. libretexts.org

Advanced variants of the Sonogashira coupling have been developed to improve efficiency and expand its scope. These include copper-free Sonogashira reactions, which mitigate the formation of alkyne homocoupling byproducts. organic-chemistry.org The choice of ligands for the palladium catalyst is crucial, with bulky and electron-rich phosphine (B1218219) ligands often enhancing catalytic activity. libretexts.org Furthermore, the reactivity of the aryl halide is dependent on the halogen, with the order of reactivity being I > OTf > Br > Cl, allowing for selective couplings. nrochemistry.com

Table 1: Key Features of the Sonogashira Coupling

| Feature | Description |

| Catalyst System | Palladium(0) catalyst and Copper(I) cocatalyst |

| Reactants | Terminal alkyne and Aryl or Vinyl halide |

| Key Bond Formation | Carbon-Carbon (sp-sp2) |

| Reaction Conditions | Mild, often room temperature with a base |

| Advantages | High functional group tolerance, stereospecificity |

Palladium-Catalyzed Approaches in Polyethynylbenzene Synthesis

Palladium catalysis extends beyond the Sonogashira reaction in the synthesis of polyethynylbenzenes and their derivatives. Palladium-catalyzed cross-coupling reactions are instrumental in constructing complex aromatic systems. For instance, 1,2,3,4-tetrabromobenzene (B13676488) can be efficiently coupled with trimethylsilylethyne in a pressure vessel using a palladium catalyst to furnish the precursor to this compound. thieme-connect.com The yield for this multiple coupling reaction is reported to be high, demonstrating the efficiency of the palladium-catalyzed ethynylation. thieme-connect.com

Palladium-catalyzed cyclization reactions of diene systems can also lead to the formation of benzene (B151609) rings, showcasing the versatility of palladium in constructing aromatic cores. researchgate.net Furthermore, palladium-catalyzed one-pot syntheses have been developed for various heterocyclic compounds, which can be conceptually extended to the synthesis of functionalized benzene derivatives. organic-chemistry.org The choice of palladium precursor, ligands, and reaction conditions are critical in directing the outcome of these reactions. researchgate.netorganic-chemistry.org

Copper-Catalyzed Routes for Polysubstituted Benzene Derivatives

While often used as a co-catalyst in Sonogashira reactions, copper itself can catalyze the formation of polysubstituted benzene derivatives. An efficient method for the synthesis of 1,2,4,5-tetra-substituted benzenes involves the copper-catalyzed dimerization of γ,δ-unsaturated ketones. rsc.org This one-pot procedure allows for the construction of the polysubstituted benzene ring under mild conditions and demonstrates a broad substrate scope. rsc.org

Copper-catalyzed Sonogashira-type couplings have also been explored, with various ligands being developed to enhance the efficiency of the copper catalyst. nih.gov These reactions can be performed in various solvents, including water, highlighting the development of more environmentally benign synthetic methods. nih.gov The major challenge in copper-catalyzed reactions is the competing homocoupling of the terminal alkyne, which can be suppressed through careful ligand design and optimization of reaction conditions. nih.gov

Regiospecific Annulation Reactions Utilizing 1,2,4,5-Tetraethynylbenzene (B1601586)

1,2,4,5-Tetraethynylbenzene serves as a valuable precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) through regiospecific annulation reactions. These reactions involve the formation of new rings onto the existing benzene core.

Gold-Catalyzed Cyclizations to Polycyclic Aromatic Hydrocarbons (e.g., Bispentalenes)

Gold catalysis has emerged as a powerful tool for the cyclization of diynes and tetraynes to form complex PAHs. Specifically, the gold-catalyzed annulation of 1,2,4,5-tetra(arylethynyl)benzene derivatives can lead to the formation of bispentalenes. d-nb.inforesearchgate.netnih.gov Pentalenes are antiaromatic molecules with unique optoelectronic properties, making them interesting targets for materials science. d-nb.info

The gold-catalyzed reaction of unsymmetrically substituted 1,2-di(arylethynyl)benzene can produce two isomeric pentalenes. d-nb.info This methodology has been extended to the geometrically controlled synthesis of linear bispentalenes from 1,2,4,5-tetraethynylbenzene. d-nb.infonih.gov The reaction proceeds through the formation of vinyl cation intermediates, and the selectivity of the cyclization is highly dependent on the substituents on the aryl groups and the ligands on the gold catalyst. d-nb.info

Table 2: Gold-Catalyzed Annulation for Bispentalene Synthesis

| Starting Material | Catalyst System | Product | Key Feature |

| 1,2,4,5-Tetra(arylethynyl)benzene | Gold(I) catalyst with NHC ligands | Linear Bispentalenes | Geometrically controlled synthesis |

| Unsymmetrically substituted 1,2-di(arylethynyl)benzene | Gold(I) catalyst | Isomeric Pentalenes | Selectivity controlled by steric/electronic effects |

Strategies for Controlling Selectivity through Ligand Design and Steric Effects

Controlling the regioselectivity in the annulation of polyethynylbenzenes is crucial for accessing specific isomers of PAHs. d-nb.info Both electronic and steric effects of the substituents on the terminal alkynes play a significant role in directing the cyclization. d-nb.infonih.gov

For instance, in the gold-catalyzed annulation of unsymmetrically substituted 1,2-di(arylethynyl)benzenes, the introduction of sterically bulky groups, such as a mesityl or a 2,4-dimethylbenzene group, on one of the arylacetylenes can lead to a regiospecific annulation. d-nb.info This steric hindrance can disfavor the formation of one of the possible vinyl cation intermediates, thereby leading to the selective formation of a single pentalene (B1231599) isomer. d-nb.info

Ligand design is another critical factor in controlling selectivity. The use of bulky N-heterocyclic carbene (NHC) ligands on the gold catalyst has been shown to induce kinetic control, leading to the regiospecific formation of bispentalene scaffolds. d-nb.infolookchem.com The steric bulk of the ligand can influence the geometry of the transition state and favor one reaction pathway over another. d-nb.info Computational studies have been employed to understand the kinetic control induced by these bulky ligands. d-nb.infonih.gov

Cobalt-Mediated Cycloaddition Reactions

Among the array of transition metal-catalyzed reactions, cobalt-mediated cycloadditions have proven to be exceptionally versatile for the selective formation of multiple carbon-carbon bonds in a single step. uwindsor.ca These reactions have been extensively developed and applied to the synthesis of complex polycyclic molecules, including natural products and compounds of theoretical interest. uwindsor.cafrontiersin.org The pioneering work in this area demonstrated that catalysts like dicarbonyl(η⁵-cyclopentadienyl)cobalt(I) (CpCo(CO)₂) can effectively mediate [2+2+2]-cycloadditions of various unsaturated substrates. scispace.com This methodology is particularly powerful for the cyclotrimerization of alkynes to form benzene rings and for the cocyclization of diynes with monoalkynes to create annelated benzenes. uwindsor.cascispace.com

The unique arrangement of four contiguous alkyne units on a benzene ring makes this compound an ideal template for sequential cobalt-catalyzed cycloaddition reactions. An iterative cyclization strategy, utilizing CpCo-catalyzed alkyne cocyclizations, has been successfully employed to construct higher-order phenylenes. thieme-connect.comthieme-connect.com The general approach involves the reaction of two adjacent ethynyl (B1212043) functionalities on the this compound scaffold with an external alkyne, typically a bis(silyl)-substituted alkyne like bis(trimethylsilyl)acetylene (B126346) (BTMSA), to form a biphenylene (B1199973) moiety.

The process begins with the synthesis of the tetraalkyne precursor. The parent this compound is prepared from 1,2,3,4-tetrabromobenzene via a palladium-catalyzed Sonogashira-type coupling with trimethylsilylethyne, followed by in situ desilylation. thieme-connect.com This tetraalkyne then serves as the substrate for the cobalt-catalyzed cycloaddition. The reaction of this compound with BTMSA in the presence of a CpCo catalyst leads to the formation of a silylated angular researchgate.netphenylene derivative. thieme-connect.comresearchgate.net This initial cyclization sets the stage for further elaboration, demonstrating the utility of this compound as a template in an iterative protocol for building larger, more complex phenylene structures. thieme-connect.com

The strategic application of cobalt-catalyzed [2+2+2] cycloadditions with this compound has enabled the total synthesis of previously inaccessible isomers of higher phenylenes. thieme-connect.comthieme-connect.com Phenylenes are a class of hydrocarbons composed of alternating fused benzene and cyclobutadiene (B73232) rings, exhibiting unique electronic and structural properties. iupac.org

A notable achievement is the synthesis of the seventh isomer of the tcichemicals.comphenylene family, specifically the bent tcichemicals.comphenylene. thieme-connect.comresearchgate.net This synthesis showcases an iterative approach where this compound is the key starting material. thieme-connect.com The first step involves the CpCo-catalyzed cocyclization of this compound (generated in situ from its silylated precursor) with bis(trimethylsilyl)acetylene (BTMSA). This reaction selectively forms 2,3,8,9-tetrakis(trimethylsilyl) angular researchgate.netphenylene. thieme-connect.comthieme-connect.com This intermediate, which now contains a new diethynylbiphenylene unit, can undergo a second intramolecular CpCo-catalyzed cyclization to construct the final bent tcichemicals.comphenylene framework. thieme-connect.com

The synthesis of angular researchgate.netphenylene and bent tcichemicals.comphenylene highlights a "stitching-iterative" strategy that relies on the precise control offered by cobalt catalysis to build complex, angular polycyclic systems from a tetra-ethynylated aromatic precursor. iupac.org

| Starting Material | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrakis(trimethylsilylethynyl)benzene | Bis(trimethylsilyl)acetylene (BTMSA) | CpCo(CO)₂ | Tetrakis(trimethylsilyl) Angular researchgate.netPhenylene | Not specified directly for this step in sources | thieme-connect.com, thieme-connect.com |

| Tetrakis(triisopropylsilylethynyl) Angular researchgate.netPhenylene (desilylated in situ) | Intramolecular Cyclization | CpCo(CO)₂ | Tetrakis(triisopropylsilyl) Bent tcichemicals.comPhenylene | 37% | thieme-connect.com |

Other Emerging Synthetic Approaches for Multi-Ethynylated Aromatics

While cobalt-mediated cycloadditions and palladium-catalyzed cross-couplings are established methods, the field continues to evolve with new strategies for synthesizing multi-ethynylated aromatic compounds. These emerging approaches aim for greater efficiency, atom economy, and the ability to construct novel molecular architectures.

One significant area of development is the direct C–H alkynylation of aromatic compounds. acs.org This method avoids the need for pre-functionalized starting materials, such as haloarenes, making it a more atom- and step-economical process. acs.org Ruthenium-catalyzed C–H alkynylation of aromatic amides with hypervalent iodine–alkyne reagents has been demonstrated as an effective method under mild conditions, expanding the toolkit for introducing alkyne functionalities. acs.org

Another innovative approach involves dehydrative C–C coupling reactions. These methods can be used to create extended π-conjugated structures and are being developed for polymer synthesis. mit.edu By avoiding transition metals, these reactions can offer different reactivity and simpler purification procedures.

Furthermore, ethynylation strategies using acetylene (B1199291) gas itself are continuously being refined. mdpi.com Base-catalyzed additions to carbonyls (Favorskii reaction) and various cross-coupling reactions represent powerful ways to introduce the ethynyl group. mdpi.com The synthesis of lipophilic nucleobases bearing terminal triple bonds, for example, has been achieved through carefully optimized sequences involving Sonogashira coupling and subsequent deprotection steps, highlighting the ongoing refinement of established methods for new applications in supramolecular chemistry. researchgate.net These evolving synthetic methodologies promise to facilitate the creation of a wider range of complex, multi-ethynylated aromatic systems for advanced materials and fundamental research.

Exploration of Reactivity and Mechanistic Pathways of 1,2,3,4 Tetraethynylbenzene

Cycloaddition Chemistry of Terminal Alkynes in 1,2,3,4-Tetraethynylbenzene

Cycloaddition reactions are powerful tools for carbon-carbon bond formation, allowing the construction of cyclic structures from unsaturated molecules with a net reduction in bond multiplicity. wikipedia.org In the case of this compound, the four terminal alkyne functionalities serve as excellent dienophiles or partners in various cycloaddition processes, most notably in transition metal-catalyzed reactions.

A prominent example is the use of this compound as a template in cobalt-catalyzed [2+2+2] cycloadditions. scispace.com This strategy involves the cocyclization of the ethynyl (B1212043) groups with other alkynes to build complex annulated benzene (B151609) rings. scispace.com Research has demonstrated that this compound can serve as a starting material for the synthesis of bent phenylenes, a class of non-planar polycyclic aromatic hydrocarbons. thieme-connect.com For instance, in a CpCo-catalyzed cocyclization with bis(trimethylsilyl)acetylene (B126346) (BTMSA), the tetraethynylbenzene acts as a four-carbon synthon. The reaction proceeds through a cascade of cycloadditions, ultimately leading to the formation of novel, highly strained structures. A key success in this area is the total synthesis of bent researchgate.netphenylene, which was the seventh isomer of the researchgate.netphenylene family to be isolated. thieme-connect.comresearchgate.net

These cobalt-mediated cycloadditions are valued for their ability to construct multiple rings in a single step with high selectivity, often facilitated by the use of controlling groups like trimethylsilyl (B98337) (TMS). scispace.com

Table 1: Examples of Cycloaddition Reactions with this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Bis(trimethylsilyl)acetylene (BTMSA) | CpCo(CO)₂ | 2,3,8,9-Tetrakis(trimethylsilyl) bent researchgate.netPhenylene | thieme-connect.comresearchgate.net |

Annulation Mechanisms and Stereochemical Control in Polyethynylbenzene Systems

Annulation, or ring-forming, reactions are fundamental in organic synthesis for building cyclic systems. The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In the context of polyethynylbenzenes, annulation strategies often rely on metal catalysis to control the regiochemistry and stereochemistry of the ring-forming process.

Gold-catalyzed annulation has emerged as a powerful method for the geometrically controlled synthesis of linear bispentalenes from isomers like 1,2,4,5-tetraethynylbenzene (B1601586). researchgate.netdntb.gov.ua This regiospecific annulation of unsymmetrically substituted di(arylethynyl)benzene derivatives highlights the precise control achievable with modern catalytic systems. researchgate.net The mechanism often involves the activation of the alkyne by the gold catalyst, followed by an intramolecular cyclization or an intermolecular reaction with another π-system.

Table 2: Annulation Strategies in Polyethynylbenzene Systems

| Starting Material Isomer | Annulation Type | Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetraethynylbenzene | Gold-catalyzed annulation | Au(I) complexes | Linear bispentalenes | researchgate.netdntb.gov.ua |

Electrophilic and Nucleophilic Reactivity of Multiple Ethynyl Groups

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic properties of both the central benzene ring and the four peripheral alkyne groups.

Electrophilic Reactivity: The benzene ring, with its π-electron cloud, is inherently susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.com However, the reactivity is modulated by the attached ethynyl groups. The sp-hybridized carbons of the ethynyl groups are more electronegative than sp²-hybridized carbons, exerting an electron-withdrawing inductive effect that deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. doubtnut.com

Conversely, the alkyne units themselves are electron-rich due to their π-bonds and are primary sites for electrophilic addition. Reactions such as halogenation, hydrohalogenation, and hydration can occur at the terminal triple bonds. Oxidation, another electrophilic process, is also a potential reaction pathway for this compound.

Nucleophilic Reactivity: Aromatic nucleophilic substitution on an electron-rich benzene ring is generally disfavored because the π-electron cloud repels incoming nucleophiles. govtpgcdatia.ac.inlibretexts.org Such reactions typically require either very harsh conditions or the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to activate the ring. libretexts.org While the four ethynyl groups do exert a deactivating inductive effect, it is generally not sufficient to promote facile nucleophilic aromatic substitution under standard conditions.

Nucleophilic attack is more likely to occur at the electrophilic β-carbon of the alkyne if it is conjugated with an electron-withdrawing group (a Michael-type addition). For the unsubstituted terminal alkynes of this compound, direct nucleophilic attack is not a primary reaction pathway without prior activation. The terminal C-H bonds, however, are acidic and can be deprotonated by a strong base to form acetylides, which are potent nucleophiles themselves and are readily used in subsequent reactions, such as Sonogashira couplings. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The close proximity of the four ethynyl groups in this compound provides a unique template for intramolecular reactions, leading to the formation of complex, fused polycyclic systems. These reactions often proceed with high efficiency due to favorable entropic factors. researchgate.net

Palladium-catalyzed intramolecular cyclizations are a well-established method for forming new rings. researchgate.net In these reactions, the choice of catalyst and reaction conditions can favor specific cyclization modes, such as 5-exo-trig over 6-endo-trig closures, to yield specific ring sizes. researchgate.net

As mentioned previously, cobalt-catalyzed reactions are particularly effective for inducing intramolecular cyclizations in this system. The synthesis of bent researchgate.netphenylene from this compound is a prime example of a cascade reaction that involves both inter- and intramolecular cycloaddition steps. thieme-connect.comresearchgate.net This transformation showcases the utility of this compound as a precursor for generating highly complex and strained aromatic architectures that would be difficult to access through other synthetic routes. These cyclizations often proceed via metallacyclic intermediates, where the metal catalyst coordinates to multiple alkyne units, bringing them into proximity and facilitating the bond-forming steps.

Rearrangement reactions of this compound itself are not widely reported, as the aromatic core is quite stable. However, rearrangements can occur in the products of its cyclization reactions, particularly when strained rings are formed.

Table 3: Intramolecular Cyclization Pathways of Polyethynylbenzenes

| Substrate | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | CpCo(CO)₂ | Intramolecular cocyclization | Bent researchgate.netPhenylene | thieme-connect.comresearchgate.net |

| Diene systems | Palladium complexes | Intramolecular cyclization | Fused cyclopentane (B165970) rings | researchgate.net |

Polymerization Chemistry of 1,2,3,4 Tetraethynylbenzene

Step-Growth Polymerization Strategies

Step-growth polymerization is a method where bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively longer oligomers, eventually creating long-chain polymers. wikipedia.org This approach requires a high extent of reaction to achieve high molecular weight. wikipedia.org

Formation of π-Conjugated Poly(arylene ethynylene) Structures with 1,2,3,4-Tetraethynylbenzene Linkers

The incorporation of this compound as a linker in step-growth polymerization leads to the formation of π-conjugated poly(arylene ethynylene) (PAE) structures. These polymers are noted for their characteristically high fluorescence quantum yields. researchgate.net The synthesis of these materials often employs methods like Sonogashira cross-coupling reactions. mdpi.com The resulting polymers can possess high molecular weights. researchgate.net

Research has demonstrated that adding 1,2,4,5-tetraethynylbenzene (B1601586) to a reaction system with π-conjugated oligomeric poly(arylene ethynylene) results in polymers with very high molecular weights, which are thought to have star-type architectures. researchgate.net These polymers have shown a photoluminescence peak at 457 ± 2 nm and a quantum yield of 35 ± 4%. researchgate.net

Design of Star-Shaped and Hyperbranched Polymer Architectures

The multifunctional nature of this compound makes it a suitable building block for creating complex polymer architectures such as star-shaped and hyperbranched polymers. mdpi.comnih.gov These highly branched macromolecules are characterized by their three-dimensional globular shape and high density of branching linkers. mdpi.com

Hyperbranched polymers can be synthesized through various techniques, including the step-growth polymerization of ABm (m ≥ 2) monomers, where this compound can act as a core or branching unit. mdpi.com The resulting polymers have unique properties, such as low viscosity and high solubility, stemming from their distinct molecular architectures. nih.gov For instance, the addition of 1,2,4,5-tetraethynylbenzene has been used to create star-type poly(arylene ethynylene) polymers. researchgate.net

Table 1: Comparison of Polymer Architectures

| Architecture | Description | Synthesis Strategy with Tetraethynylbenzenes |

|---|---|---|

| Linear | Chains of repeating monomer units. | Can be formed if only two ethynyl (B1212043) groups of this compound react. |

| Star-Shaped | Multiple polymer chains radiating from a central core. | This compound can act as the core, with polymer chains growing from each of the four ethynyl groups. researchgate.net |

| Hyperbranched | Highly branched, irregular structures with a high density of functional groups. mdpi.comnih.gov | Can be formed through the self-condensing vinyl polymerization of monomers derived from tetraethynylbenzenes. mdpi.com |

Cyclopolymerization Mechanisms

Cyclopolymerization is a process that can lead to the formation of cyclic structures within the main chain of a polymer.

Bergman Cyclopolymerization in Polyethynylbenzene Systems

The Bergman cyclization is a reaction that involves the thermal or photochemical rearrangement of an enediyne to form a p-benzyne diradical. In the context of polyethynylbenzene systems, this can initiate a cyclopolymerization process. Bis-ortho-diynylarene (BODA) monomers, which share structural similarities with this compound, undergo a radical-mediated Bergman-type cycloaddition polymerization to form polynaphthalene networks. psu.edu The thermal rearrangement of aromatic 1,2-diynes leads to the formation of 1,4-dehydroaromatic or naphthalene (B1677914) diradicals, which can then propagate to form polymers. psu.edu

Crosslinking and Network Formation in Polymers Derived from this compound

The presence of four reactive ethynyl groups in this compound makes it highly suitable for forming crosslinked polymer networks. researchgate.net Crosslinking involves the formation of covalent bonds between adjacent polymer chains, creating a three-dimensional structure. specialchem.com This network formation significantly alters the properties of the resulting material, generally enhancing its mechanical strength, thermal stability, and chemical resistance. specialchem.com

In polymers derived from multifunctional monomers like this compound, the branch points act as crosslinks, ultimately connecting multiple polymer chains to form a network. researchgate.net The thermal curing of diethynylarenes, for instance, leads to the formation of such networks. nih.gov The introduction of conjugated cross-links between conjugated polymer chains has been shown to substantially increase carrier mobility in the resulting materials. researchgate.net The synthesis of a crosslinked branched polymer network can be achieved through the sequential coupling of multifunctional monomers. nih.gov

Aggregation Phenomena in Conjugated Polyethynylbenzene Polymers

The behavior of conjugated polymers, including those derived from this compound, is profoundly influenced by their tendency to aggregate in both solution and the solid state. This aggregation is not a simple, random clumping of polymer chains; rather, it is a complex process of self-assembly governed by a variety of non-covalent intermolecular forces. These phenomena are critical as they dictate the material's electronic, optical, and morphological properties.

The primary driving forces for aggregation in polyethynylbenzene polymers are the non-covalent interactions between the π-conjugated backbones. These interactions include van der Waals forces, π-π stacking, and hydrogen bonding (if applicable side chains are present). wikipedia.org The planarity and extensive electron delocalization of the polymer backbone, constructed from repeating ethynyl and phenyl units, make π-π stacking a particularly significant factor. wikipedia.org

The degree and nature of aggregation can be controlled by external factors. The choice of solvent, polymer concentration, and temperature can all be manipulated to influence how the polymer chains interact with each other. ucla.edu For instance, casting films from different solvents can lead to vastly different film morphologies and, consequently, different photophysical properties due to variations in the degree of interchain interactions. ucla.edu

Interchain vs. Intrachain Interactions

In the context of conjugated polymers, it is essential to distinguish between two types of interactions:

Intrachain interactions: These occur along the backbone of a single polymer chain. They relate to the delocalization of excitons (excited electronic states) along the conjugated segments of the polymer. These interactions are largely responsible for the fundamental absorption and emission properties of an isolated polymer chain. tudelft.nl

Interchain interactions: These are forces that act between different polymer chains. When polymer chains come into close proximity, their π-orbitals can overlap, leading to the formation of aggregate states. researchgate.net These states, often referred to as "interchain species," have distinct electronic properties from the isolated chains and can significantly alter the material's photophysical behavior. ucla.edu

The balance between these two types of interactions is crucial. In dilute solutions, polymer chains are often well-separated, and intrachain physics dominate. As concentration increases or in the solid state, interchain interactions become more prevalent, leading to aggregation. researchgate.net These interchain interactions can create new, lower-energy excited states, which can act as traps for excitons, often leading to changes in the emission spectrum and a decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ). semanticscholar.org However, in some systems, aggregation can restrict intramolecular rotations, blocking non-radiative decay pathways and leading to enhanced emission, a desirable property known as aggregation-induced emission (AIE). nih.gov

Supramolecular Assembly and Morphology

The process of aggregation is a form of supramolecular polymerization, where monomeric polymer chains associate through non-covalent bonds to form larger, ordered structures. wikipedia.org This self-assembly can lead to various morphologies, from amorphous aggregates to highly ordered semicrystalline domains or nanofibers. ucla.edunih.gov

The final morphology is highly dependent on the assembly pathway. For example, studies on other conjugated polymers have shown that tuning solvent selectivity can lead to different types of solution aggregates (e.g., amorphous vs. semicrystalline), which in turn template the solid-state structure. ucla.edu The self-assembly of radially π-extended tetrathiafulvalene (B1198394) (TTF) tetramers anchored to a 1,2,4,5-tetraethynylbenzene core, a structurally related system, has been shown to form distinct aggregated species upon oxidation, including intermolecular mixed-valence aggregates and π-aggregates. researchgate.net

The following table summarizes key aspects of aggregation in conjugated polymers relevant to polyethynylbenzene systems.

| Feature | Isolated Polymer Chains (Dilute Solution) | Aggregated Polymer Chains (Concentrated Solution/Solid State) |

| Dominant Interaction | Intrachain electronic coupling | Interchain π-π stacking, van der Waals forces |

| Typical Morphology | Random coil, disordered | Amorphous clusters, semicrystalline domains, nanofibers |

| Photophysical Effect | Standard fluorescence from single excited state | Red-shifted absorption/emission, potential for ACQ or AIE |

| Exciton Mobility | Primarily 1D (along the chain) | 3D (interchain hopping becomes possible) |

Photophysical Consequences of Aggregation

Aggregation profoundly affects the way polyethynylbenzene polymers interact with light. The formation of interchain species introduces new electronic states that can alter the absorption and photoluminescence (PL) spectra.

Spectral Shifts: Close association of π-systems in aggregates often leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the isolated polymer in solution. This is because interchain interactions can lower the energy of the excited state. mit.edu

Quantum Yield Changes: The efficiency of light emission (quantum yield) is highly sensitive to aggregation. As mentioned, close π-stacking can introduce non-radiative decay pathways, quenching fluorescence. mit.edu Conversely, AIE-active systems show the opposite effect. nih.gov

Excited-State Dynamics: The lifetime of the excited state can also be altered. The presence of aggregate states can introduce faster decay channels or lead to the formation of long-lived species, such as charge-separated states between chains. mdpi.com

Research on poly(phenyleneethynylene)s (PPEs), which share the same core structural motifs, has demonstrated that controlling the interchain distance is a key strategy for tuning photophysical properties. By using bulky side groups to force polymer chains further apart, the formation of emissive aggregates can be prevented, leading to higher PL quantum yields. mit.edu Conversely, bringing the chains closer together can induce the formation of lower-energy emissive states. mit.edu A model compound, 1,4-bis(phenylethynyl)benzene, showed no evidence of aggregation in solution at room temperature but did exhibit inhomogeneous fluorescence behavior in low-temperature glasses, indicative of different conformer states. nih.gov

The table below outlines the two classical models of molecular aggregation, H- and J-aggregation, which are used to describe the photophysical changes observed upon assembly.

| Aggregate Type | Molecular Arrangement | Spectroscopic Signature (Absorption) | Emission Characteristics |

| H-aggregate | Face-to-face (sandwich-like) π-stacking | Blue-shift relative to the monomer | Often weakly emissive or non-emissive (ACQ) |

| J-aggregate | Head-to-tail (slip-stacked) arrangement | Red-shift relative to the monomer | Often strongly emissive with a small Stokes shift |

Supramolecular Chemistry and Self Assembly with 1,2,3,4 Tetraethynylbenzene Derivatives

Design Principles for Supramolecular Architectures

The creation of sophisticated supramolecular architectures from 1,2,3,4-tetraethynylbenzene and related polyethynylbenzene systems is not a random process but is guided by fundamental design principles. rsc.orgresearchgate.net These principles revolve around the precise control of non-covalent interactions and the concepts of molecular recognition, enabling the programmed assembly of molecules into larger, well-defined structures. numberanalytics.comtue.nl The modular nature of these building blocks allows for the systematic variation of their components to target specific structural and functional outcomes. d-nb.info

A "building block approach" is often employed, where small, well-defined molecules are designed to spontaneously form larger, more complex assemblies. numberanalytics.com The success of this approach hinges on a deep understanding of the energetic and geometric aspects of intermolecular forces. uclouvain.be The inherent directionality and specificity of these forces allow for the pre-programming of the assembly process, leading to the formation of discrete nanostructures or extended networks with tailored properties. researchgate.net

Non-covalent interactions are the cornerstone of supramolecular chemistry, acting as the "glue" that holds molecular components together. numberanalytics.comfortunejournals.com These forces, which include hydrogen bonding, π-π stacking, and van der Waals forces, are individually weak but collectively powerful, dictating the structure and stability of the resulting assemblies. researchgate.netencyclopedia.pub

Hydrogen Bonding: This highly directional interaction occurs between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. numberanalytics.com In the context of polyethynylbenzene derivatives, the introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, provides a powerful tool for directing self-assembly. rsc.org Studies have shown that hydrogen bonding can significantly influence the strength of other non-covalent interactions, such as π-π stacking. The presence of hydrogen bonds can lead to a depletion of π-electron density in aromatic rings, which in turn enhances the strength of π-π stacking interactions. helsinki.fi

π-π Stacking: Aromatic rings, like the benzene (B151609) core of this compound, can interact through π-π stacking. numberanalytics.com This interaction involves the face-to-face or offset stacking of π-systems and is a combination of electrostatic and dispersion forces. libretexts.org The electron-rich π-clouds of the aromatic rings and the ethynyl (B1212043) groups are key to these interactions. The geometry of the stacking, whether sandwich or displaced, is influenced by the electronic nature of the substituents on the benzene ring. libretexts.org

The interplay between these different non-covalent forces is crucial. rsc.org The final, thermodynamically stable supramolecular architecture is a result of a delicate balance between these attractive and repulsive interactions, as well as the influence of the surrounding solvent. libretexts.orgrsc.org

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. numberanalytics.comwikipedia.org This principle is central to host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule or ion. wikipedia.orglibretexts.org The design of polyethynylbenzene-based hosts with specific recognition properties is an active area of research. rsc.org

The rigid framework of this compound can be functionalized to create pre-organized cavities or binding pockets that are complementary in size, shape, and chemical nature to a target guest. nih.gov The ethynyl groups can serve as attachment points for recognition motifs, such as crown ethers for cation binding or hydrogen-bonding groups for anion recognition.

The binding in these host-guest systems is a dynamic equilibrium and is driven by the sum of the non-covalent interactions between the host and the guest. wikipedia.org The selectivity of the host for a particular guest is determined by how well the guest fits within the host's binding site and the strength of the intermolecular interactions. thno.org The study of these interactions is often carried out using techniques like nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), which can provide information on the stoichiometry and thermodynamics of the binding event. rsc.orgmdpi.com The development of such systems has potential applications in sensing, catalysis, and separation technologies. beilstein-journals.orgnih.gov

This article is for informational purposes only and does not constitute professional advice. The compounds mentioned are for research and development use.

Advanced Applications of 1,2,3,4 Tetraethynylbenzene in Functional Materials

Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are foundational to the field of 'plastic electronics', offering advantages like mechanical flexibility and low-cost fabrication. nih.gov The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the nature of any functional groups.

Tuning Electronic Properties through π-Extension and Functionalization

The four adjacent and highly reactive alkyne functionalities of 1,2,3,4-tetraethynylbenzene make it a prime candidate for creating larger, π-extended molecular systems. In principle, these ethynyl (B1212043) groups can undergo a variety of coupling and cyclization reactions to build larger polycyclic aromatic hydrocarbons (PAHs). researchgate.net Extending the π-conjugated system is a fundamental strategy for tuning the electronic properties of organic molecules. Generally, increasing conjugation narrows the HOMO-LUMO gap, which can shift light absorption and emission to longer wavelengths and enhance charge carrier mobility. sigmaaldrich.com

Functionalization of the terminal alkyne positions or the aromatic core could further modulate these properties. However, specific research detailing the systematic tuning of this compound's electronic properties through π-extension and functionalization for optoelectronic applications is not extensively documented in available literature, which has more frequently focused on more symmetric isomers such as 1,2,4,5-tetraethynylbenzene (B1601586). researchgate.netd-nb.info

Development of Materials for Organic Transistors

Organic field-effect transistors (OFETs) are a key component of modern organic electronics, and their performance relies heavily on the charge transport characteristics of the active semiconductor layer. nih.govnih.gov High-performance organic semiconductors for OFETs often feature planar, rigid, and extended π-conjugated structures that facilitate intermolecular charge hopping. frontiersin.orgsigmaaldrich.com

Molecules like this compound serve as foundational building blocks for more complex structures. Through reactions such as transition-metal-catalyzed cyclizations, it can be used to construct larger, rigid molecules like phenylenes. thieme-connect.comresearchgate.net These resulting carbon-rich compounds possess the type of highly conjugated frameworks that are desirable for semiconductor applications. researchgate.net Despite this potential, the direct application and performance data of materials derived specifically from this compound in organic transistor devices have not been specifically reported in the surveyed literature.

Porous Materials for Gas Sorption and Catalysis

Crystalline porous materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are of significant interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore environments. readcrystalbio.comacsmaterial.com The structure and functionality of these materials are directly determined by their molecular building blocks—metal nodes and organic linkers. nih.gov

COF and MOF Applications in Gas Adsorption, Separation, and Storage

The design of COFs and MOFs relies on the use of multitopic organic linkers that can controllably assemble into ordered, porous networks. readcrystalbio.comnih.gov While various poly-functionalized aromatic compounds are used as linkers, the application of this compound in the synthesis of crystalline COFs or MOFs for gas sorption is not documented in the available research. The high density and adjacent positioning of the four reactive alkyne groups may present challenges in achieving the long-range order and crystallinity essential for framework materials, potentially favoring amorphous polymer formation over crystalline framework construction.

Catalytic Activity of this compound-Based Frameworks

The catalytic utility of MOFs and COFs often stems from catalytically active sites embedded within their porous structures, which can be the metal nodes, the organic linkers, or guest species housed in the pores. oaepublish.com As there are no prominent reports on the successful synthesis of crystalline frameworks using this compound as a linker, there is consequently no information available on the catalytic activity of such materials.

Precursors for Carbon-Rich Materials and Nanostructures

The most significant application of this compound is its use as a versatile synthon, or building block, for the construction of novel carbon-rich molecules, particularly a class of strained polycyclic aromatic hydrocarbons known as phenylenes. researchgate.netiupac.org Phenylenes are composed of alternating fused benzene (B151609) and cyclobutadiene (B73232) rings and are of significant theoretical interest. iupac.org

The adjacent alkyne groups of this compound serve as a perfect template for cobalt-catalyzed [2+2+2] alkyne cocyclization reactions. thieme-connect.comresearchgate.net This strategy allows for the controlled, one-step formation of multiple rings, providing access to complex and otherwise hard-to-synthesize molecular architectures. scispace.com Specifically, it enables the total synthesis of highly distorted, non-planar phenylenes, such as bent researchgate.netphenylene, which is the seventh isomer of the twelve possible researchgate.netphenylenes to have been isolated. thieme-connect.comresearchgate.netresearchgate.net This approach has also been used to create silylated derivatives of angular researchgate.netphenylene. thieme-connect.com These syntheses highlight the role of this compound as a key precursor to unique carbon nanostructures. thieme-connect.com

| Target Product | Key Reagents | Catalyst System | Reaction Type | Significance |

|---|---|---|---|---|

| Bent researchgate.netPhenylene | This compound, Bis(trimethylsilyl)acetylene (B126346) | CpCo(CO)₂ | Cobalt-catalyzed alkyne cocyclization | Total synthesis of a highly bent, carbon-rich nanostructure. thieme-connect.comresearchgate.netresearchgate.net |

| 2,3,8,9-Tetrakis(trimethylsilyl) Angular researchgate.netPhenylene | This compound, Bis(trimethylsilyl)acetylene | CpCo(CO)₂ | Cobalt-catalyzed alkyne cocyclization | Demonstrates use as a template for functionalized phenylene synthesis. thieme-connect.comresearchgate.net |

Molecular Wires and Devices Utilizing Conjugated Polyethynyl Systems

The construction of electronic components at the molecular level is a primary goal of molecular electronics. engineering.org.cnsioc-journal.cn A fundamental component in this field is the "molecular wire," a single molecule or a chain of molecules capable of conducting electrical current. engineering.org.cn Conjugated polymers, characterized by a backbone of alternating single and double or triple bonds, are ideal candidates for this purpose due to their delocalized π-electron systems that facilitate charge transport. wiley-vch.de

Polyethynyl systems, which incorporate carbon-carbon triple bonds into a conjugated framework, are particularly promising. The Sonogashira cross-coupling reaction is a powerful and widely used method for synthesizing such systems, allowing for the connection of terminal alkynes (like those on tetraethynylbenzene) with aryl or vinyl halides. wikipedia.orgossila.com This methodology enables the precise construction of extended, rigid-rod-like molecules that can function as molecular wires.

Although direct experimental studies on polymers derived exclusively from this compound are limited, research on its isomers provides significant insight. For instance, 1,2,4,5-tetraethynylbenzene is used as a core tecton to build cross-like, highly conjugated molecules and covalent organic frameworks (COFs). ossila.com By reacting it with functionalized aryl halides, researchers can create extended π-systems with tailored electronic properties. ossila.comresearchgate.net Similarly, adding 1,2,4,5-tetraethynylbenzene to a reaction of π-conjugated oligomers can produce star-type polymers with high molecular weights and distinct photoluminescence. researchgate.net

The 1,2,3,4-substitution pattern offers a unique geometry for creating helical or sterically crowded polymers. The close proximity of the four ethynyl groups could be leveraged to synthesize polymers with a twisted backbone, influencing their electronic and chiroptical properties. Theoretical studies combining Density Functional Theory (DFT) and machine learning are increasingly used to predict the electronic properties, such as band gap and reorganization energy, of new conjugated polymers, which could accelerate the design of materials based on the this compound scaffold. nih.govrsc.org

A key area of application for such systems is in molecular-scale devices. An important example is the concept of quantum-dot cellular automata (QCA), which uses molecules with multiple redox centers to encode binary information. researchgate.net A tetrairon dication complex synthesized from 1,2,4,5-tetraethynylbenzene serves as a molecular prototype for a QCA cell. researchgate.net In this structure, the tetraethynylbenzene core acts as a bridging ligand that connects four iron-based redox centers, facilitating electronic communication between them. The specific arrangement of the ethynyl groups is critical for controlling the electronic coupling between the metal centers, a principle that is directly applicable to organometallic structures derived from this compound.

Table 1: Properties of Representative Conjugated Systems Based on Ethynylbenzene Scaffolds

| Compound/System | Core Building Block | Synthetic Method | Key Finding/Application | Reference |

|---|---|---|---|---|

| Tetrairon Dication Complex | 1,2,4,5-Tetraethynylbenzene | Organometallic Synthesis | Prototype for Quantum-Dot Cellular Automata (QCA) with stable, separated redox events. | researchgate.net |

| Star-Type Polymers | 1,2,4,5-Tetraethynylbenzene | Polymerization | Creates high molecular weight polymers with specific photoluminescence. | researchgate.net |

| Diiron Molecular Wire | 1,4-Diethynylbenzene | Organometallic Synthesis | Forms mixed-valence complexes demonstrating wire-like charge delocalization. | acs.org |

Materials for Magnetic Phenomena

The design of molecules and materials with specific magnetic properties, such as ferromagnetic or antiferromagnetic coupling between spin centers, is a major focus of materials science. Organic ligands play a crucial role in mediating the magnetic exchange interactions between paramagnetic metal ions. mdpi.com The rigid structure and conjugated π-system of ethynylbenzene derivatives make them excellent candidates for use as coupling units.

The distance and orientation between spin centers, which are dictated by the geometry of the bridging ligand, determine the nature and strength of the magnetic interaction. Research on organometallic complexes using related building blocks has demonstrated that ferromagnetic coupling can be achieved at nanoscale distances. For example, bi- and trinuclear iron(III) complexes using 1,3-diethynylbenzene (B158350) and 1,3,5-triethynylbenzene (B1295396) spacers, respectively, have been shown to exhibit ferromagnetic interaction, leading to triplet and quartet ground states. acs.org In these systems, the organoiron units act as spin carriers, and the ethynylbenzene core serves as the conduit for the magnetic exchange. acs.org

The this compound scaffold provides a unique platform for arranging up to four metal-based spin centers in close proximity. The ortho-arrangement of the ethynyl groups would enforce a specific geometry that is distinct from the more linear or trigonal arrangements offered by its isomers. This could lead to novel magnetic behaviors, potentially including spin frustration in a square-planar arrangement of four spin centers or complex magnetic anisotropy.

The magnetic properties of such materials can be characterized using techniques like SQUID magnetometry, which measures magnetic susceptibility as a function of temperature, and Electron Spin Resonance (ESR) spectroscopy. acs.org For instance, SQUID measurements on an iron(III) triradical with a 1,3,5-triethynylbenzene core confirmed a quartet ground state, demonstrating the effectiveness of the ethynyl-aryl bridge in promoting ferromagnetic coupling. acs.org Theoretical calculations using DFT can further predict the spin density distribution and the relative energies of different spin states, aiding in the rational design of new magnetic molecules. acs.org

Table 2: Magnetic Properties of Organometallic Complexes with Ethynylbenzene Spacers

| Complex | Spacer Ligand | Spin Centers | Magnetic Ground State | Key Finding | Reference |

|---|---|---|---|---|---|

| [1,3-{Cp*(dppe)Fe}₂(C₆H₄)]²⁺ | 1,3-Diethynylbenzene | 2 x Fe(III) | Triplet (Ferromagnetic) | Ferromagnetic coupling produces a triplet ground state with 2J = +130.6 cm⁻¹. | acs.org |

By leveraging the unique geometry of this compound, it is conceivable to synthesize novel polynuclear organometallic complexes with tailored magnetic properties for applications in data storage, spintronics, or as magnetic probes in biological systems. mdpi.comorientjchem.org

Computational and Theoretical Studies on 1,2,3,4 Tetraethynylbenzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of 1,2,3,4-tetraethynylbenzene and its derivatives. github.ioepfl.ch These calculations provide a detailed picture of electron distribution, orbital energies, and the potential energy surfaces of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction mechanisms. researchgate.netcolumbia.edu DFT calculations are used to map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in elucidating reaction pathways. researchgate.netrsc.orgnih.gov

In the context of molecules featuring multiple ethynyl (B1212043) groups, DFT has been successfully employed to explore various reaction pathways, such as on-surface synthesis and cyclization reactions. researchgate.net For instance, studies on related polyethynyl systems have shown how different metal surfaces can selectively catalyze different cycloaddition reactions, leading to the formation of four- or five-membered carbon rings with high yields. researchgate.net DFT calculations reveal the underlying mechanisms of this selectivity by computing the energy barriers for different reaction pathways. researchgate.net These studies highlight the potential for this compound to serve as a precursor in the controlled synthesis of complex polycyclic hydrocarbons on surfaces.

Furthermore, DFT is crucial for understanding the intermediates formed during these reactions. By calculating the geometries and energies of potential intermediates, researchers can predict the most likely species to be formed and their subsequent reactivity. This predictive power is essential for designing synthetic strategies that favor the formation of desired products.

Detailed research findings from DFT studies on related systems suggest that the reaction pathways are highly dependent on the environment, such as the presence of a metal catalyst. For example, the cyclization of enediynes on a gold surface has been shown to involve the participation of a gold atom, which significantly lowers the reaction barrier. researchgate.net This indicates that the reactivity of the ethynyl groups in this compound could be finely tuned by selecting appropriate catalytic surfaces.

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Surface-controlled selectivity in cycloadditions of polyethynyl precursors. researchgate.net |

| DFT | Identification of reaction intermediates | Prediction of stable intermediates and their geometries during on-surface synthesis. |

| DFT | Calculation of reaction barriers | Gold-catalyzed Hopf cyclization barrier is significantly lowered by surface atom participation. researchgate.net |

The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability and properties of cyclic conjugated molecules. masterorganicchemistry.comleah4sci.commdpi.com Aromatic compounds, which follow Hückel's rule (4n+2 π-electrons), are unusually stable, while antiaromatic compounds (4n π-electrons) are notably unstable. masterorganicchemistry.comeuropa.eu Computational methods provide quantitative measures of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and harmonic oscillator model of aromaticity (HOMA). researchgate.netgithub.io

The cyclization of this compound can lead to the formation of various polycyclic systems, some of which may exhibit aromatic or antiaromatic character. Computational analysis is essential to predict and understand these properties. For example, gold-catalyzed cyclization of related diynes has been used to access diareno pentalene (B1231599) derivatives. researchgate.net Pentalene is an antiaromatic 8-π-electron system. Theoretical studies on such systems reveal how fusing aromatic rings, like thiophene (B33073), to the pentalene core influences its antiaromaticity. researchgate.net

NICS calculations are a popular method for assessing aromaticity. github.io Negative NICS values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). By calculating NICS values for the rings in polycyclic systems derived from this compound, one can gain insight into their electronic structure and stability. researchgate.netnih.gov For example, studies have shown that fusing a thiophene ring to a pentalene in a way that destabilizes the structure leads to an increase in the antiaromaticity of the pentalene unit. researchgate.net This interplay between fused rings, where the aromatic character of one affects the other, is a key area of investigation. researchgate.net

| Aromaticity Index | Description | Interpretation |

| NICS (Nucleus-Independent Chemical Shift) | Calculates the magnetic shielding at the center of a ring. | Negative values indicate aromaticity; positive values indicate antiaromaticity. github.io |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the deviation of bond lengths from an optimal value. | Values close to 1 indicate high aromaticity; values close to 0 or negative indicate non-aromaticity or antiaromaticity. researchgate.net |

| MCI (Multicenter Delocalization Indices) | Measures the extent of electron delocalization over multiple centers. | Higher values generally correspond to greater aromatic character. researchgate.net |

| ACID (Anisotropy of the Induced Current Density) | Visualizes the induced ring currents in a magnetic field. | Clockwise (diatropic) currents indicate aromaticity; counter-clockwise (paratropic) currents indicate antiaromaticity. acs.org |

These computational tools are vital for predicting the properties of novel materials derived from this compound, guiding synthetic efforts toward stable and functional polycyclic aromatic hydrocarbons. researchgate.netmdpi.com

Molecular Dynamics Simulations for Self-Assembly and Conformation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. cuny.edunih.govwindows.net By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational dynamics and self-assembly processes of molecular systems. frontiersin.orgnih.govnih.gov

For a molecule like this compound, MD simulations can be employed to understand how individual molecules interact with each other and with their environment to form larger, ordered structures. This is particularly relevant for predicting the formation of molecular layers on surfaces or the aggregation of molecules in solution. The simulations can reveal the preferred orientations and intermolecular interactions, such as van der Waals forces and electrostatic interactions, that drive the self-assembly process. cuny.edu

Prediction of Spectroscopic Properties and Experimental Correlation

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. biointerfaceresearch.com

For this compound, quantum chemical calculations can predict various spectra, including:

NMR Spectra: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. biointerfaceresearch.comuh.edu Comparing these predicted shifts with experimental spectra helps in the structural elucidation and assignment of resonances.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. biointerfaceresearch.comresearchgate.net This allows for the interpretation of the electronic transitions responsible for the observed absorptions.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical IR spectrum. This is useful for identifying characteristic vibrational modes, such as the C≡C and C-H stretching frequencies of the ethynyl groups.

The correlation between predicted and experimental spectra is a powerful tool. Discrepancies can point to inaccuracies in the computational model or suggest that the molecule may exist in a different conformation or environment than assumed. Conversely, a good agreement provides strong support for the proposed structure and the computational methodology used. biointerfaceresearch.com

Elucidation of Magnetic Exchange Coupling in Ethynylbenzene-Bridged Systems

When this compound acts as a bridging ligand between paramagnetic metal centers, it can mediate magnetic exchange interactions between them. nih.govdntb.gov.uaacs.org The nature and strength of this coupling (ferromagnetic or antiferromagnetic) are of great interest for the development of molecular magnets and spintronic devices. mdpi.commdpi.com

Computational studies, particularly DFT calculations, are essential for understanding and predicting these magnetic properties. nih.govfigshare.com By calculating the energy difference between different spin states of a multi-metal complex, the magnetic exchange coupling constant, J, can be determined. A positive J value typically indicates ferromagnetic coupling (parallel spin alignment), while a negative value signifies antiferromagnetic coupling (antiparallel spin alignment). nih.govnih.gov

Studies on related di- and triethynylbenzene-bridged systems have shown that the topology of the ligand plays a crucial role in determining the magnetic interaction. nih.gov For instance, meta-substituted bridges often lead to ferromagnetic coupling, whereas para-substituted bridges tend to promote antiferromagnetic coupling. nih.govacs.org DFT calculations can rationalize these experimental observations by analyzing the spin density distribution and the overlap between the magnetic orbitals of the metal centers, which are mediated by the π-system of the ethynylbenzene bridge. acs.orgresearchgate.net

| System Type | Typical Magnetic Coupling | Computational Finding |

| para-diethynylbenzene bridged | Antiferromagnetic | Weak antiferromagnetic coupling computed. acs.org |

| meta-diethynylbenzene bridged | Ferromagnetic | Weak ferromagnetic coupling computed. figshare.comacs.org |

| 1,3,5-triethynylbenzene (B1295396) bridged | Ferromagnetic | Ferromagnetic coupling leads to a quartet ground state in a trinuclear iron complex. acs.org |

Advanced Characterization Techniques for 1,2,3,4 Tetraethynylbenzene and Its Derived Structures

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic methods are fundamental in confirming the synthesis of 1,2,3,4-tetraethynylbenzene and characterizing its electronic behavior, as well as that of the larger, more complex structures it is used to build.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the terminal acetylenic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the ethynyl (B1212043) groups. In deuterated chloroform (B151607) (CDCl₃), the aromatic protons of similar tetrasubstituted benzene (B151609) derivatives appear in the range of 6.88-7.17 ppm, while the acetylenic proton signal is typically found further downfield. nih.gov

¹³C NMR spectroscopy is particularly informative for all-carbon compounds. For this compound, distinct signals are expected for the aromatic carbons and the two types of sp-hybridized carbons of the ethynyl groups (the carbon attached to the benzene ring and the terminal alkyne carbon). The chemical shifts provide direct evidence of the carbon skeleton. In related polyyne structures, the sp-hybridized carbons typically resonate in the range of 60-90 ppm. researchgate.nethmdb.calibretexts.org The signals for the aromatic carbons would be expected in the aromatic region of the spectrum (~120-140 ppm). nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound. nih.gov These techniques reveal correlations between neighboring protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-hydrogen couplings (HMBC), which is invaluable for confirming the connectivity of the molecular framework. nih.gov For instance, HMBC can show correlations between the aromatic protons and the sp-hybridized carbons of the ethynyl groups, confirming their attachment to the benzene ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzenes and Polyynes This table provides illustrative data for related compounds to infer the expected spectral characteristics of this compound.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a detailed "fingerprint" of this compound by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to identify key functional groups. In the IR spectrum of this compound, the most prominent and diagnostic peaks are associated with the ethynyl groups. vscht.cz These include:

C≡C Stretch: A sharp, medium-intensity absorption in the range of 2100-2260 cm⁻¹. acs.org The presence of multiple ethynyl groups can lead to a complex pattern of absorptions in this region.

≡C-H Stretch: A sharp, strong absorption typically found around 3300 cm⁻¹. spectroscopyonline.com This peak is a clear indicator of a terminal alkyne.

Aromatic C-H Stretch: Absorptions appearing just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene ring. vscht.cz

Raman Spectroscopy is complementary to IR spectroscopy, as it is more sensitive to non-polar, symmetric bonds. This makes it an excellent tool for studying the C≡C bonds in polyynes and the carbon framework of the benzene ring. beilstein-journals.org The C≡C stretching vibration gives a very strong signal in the Raman spectrum, often appearing in the 2050–2250 cm⁻¹ region. beilstein-journals.org The position and intensity of this band can provide information about the conjugation length and electronic environment of the polyyne chains. The aromatic ring vibrations also give rise to characteristic Raman signals, such as the ring stretching mode around 1600 cm⁻¹. beilstein-journals.org

Table 2: Characteristic Vibrational Frequencies for this compound This table outlines the expected vibrational modes and their typical frequency ranges based on data from analogous compounds.

UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of this compound and its derivatives, which are often highly conjugated systems. msu.edu

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy orbitals. msu.edu The highly conjugated π-system of this compound is expected to give rise to strong absorptions in the UV region. The spectra of substituted benzenes typically show characteristic absorption bands, and the extensive conjugation with four ethynyl groups would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to benzene itself. nist.gov For instance, derivatives of 1,2,4,5-tetraethynylbenzene (B1601586) have shown absorption maxima that can extend into the visible region, depending on the substituents. researchgate.net The UV-Vis spectrum provides information on the HOMO-LUMO gap of the molecule; a smaller gap, indicative of greater conjugation, results in absorption at longer wavelengths.

Fluorescence Spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, for those that do, the emission spectrum is typically a mirror image of the absorption spectrum. Fluorescence studies can reveal information about the structure of the excited state and the dynamics of its relaxation. In the context of materials derived from this compound, changes in the fluorescence spectrum, such as quenching or shifts in the emission wavelength, can be used to study processes like aggregation, self-assembly, and energy transfer. researchgate.net For example, the formation of aggregates can lead to the appearance of new, red-shifted emission bands characteristic of excimers.

Table 3: Electronic Absorption Properties of Related Aromatic Compounds This table presents UV-Vis absorption data for related compounds to illustrate the electronic characteristics of conjugated benzene derivatives.

Morphological and Microstructural Imaging

When this compound is used as a building block for larger structures, such as polymers or self-assembled monolayers, microscopy techniques become essential for characterizing the resulting morphology and microstructure.

Transmission Electron Microscopy (TEM) provides even higher resolution images and can reveal details about the internal structure of materials. TEM is capable of imaging at the nanoscale and can be used to observe the arrangement of molecules in a self-assembled structure, the crystallinity of a polymer, or the presence of ordered domains within a material. For structures derived from this compound, TEM can be used to confirm the formation of specific nanostructures, such as nanotubes or nanosheets, and to assess their structural integrity and dimensions. acs.org